molecular formula C18H16N2OS2 B2768165 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 919849-85-7

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B2768165
CAS RN: 919849-85-7
M. Wt: 340.46
InChI Key: XNNFUNYPFINUBQ-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of vitamin B1 (thiamine) and many drugs and commercial products .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate phenylthiazolyl halide with a methylthiophenyl compound . The exact procedure would depend on the specific substituents and their positions on the ring.


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It contains a thiazole ring attached to a phenyl ring through a methylene (-CH2-) group. Another phenyl ring is attached to the nitrogen atom of the thiazole ring. The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon atoms of the thiazole ring. The sulfur atom can be oxidized, and the nitrogen atom can participate in various reactions due to its lone pair of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically crystalline solids that are soluble in organic solvents .

Scientific Research Applications

Metabolic Pathways and Toxicological Profiles

Studies on compounds with structural similarities to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide have provided insights into their metabolic pathways and potential toxicological effects. For instance, research into the metabolism of acetaminophen and related compounds has elucidated their biotransformation processes, identifying key metabolites and enzymatic pathways involved in their detoxification or activation to toxic species. These findings are crucial for understanding the safety profile and therapeutic window of pharmaceutical agents (Ohashi & Kohno, 2020; Iwuozor Kingsley Ogemdi, 2019).

Environmental Fate and Removal

The environmental fate and behavior of pharmaceuticals and personal care products, including compounds like parabens, have been extensively studied to assess their persistence and impact on aquatic ecosystems. Advanced oxidation processes (AOPs) and adsorptive techniques have been evaluated for their efficacy in removing these contaminants from water, highlighting the importance of developing efficient water treatment solutions to mitigate environmental exposure (Mohammad Qutob et al., 2022; C. Igwegbe et al., 2021).

Pharmacological and Behavioral Effects

Research into the pharmacological and behavioral effects of compounds acting on central nervous system receptors, such as NMDA and GABA receptors, offers valuable insights into the potential therapeutic applications of new chemical entities. These studies contribute to the understanding of how structural modifications can influence a compound's receptor affinity, efficacy, and side effect profile, guiding the design of novel therapeutics with improved safety and effectiveness (M. Horak et al., 2014; W. Heydorn, 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs containing a thiazole ring work by inhibiting certain enzymes .

Future Directions

Future research could explore the potential biological activities of this compound. Given the presence of a thiazole ring, it might have interesting pharmacological properties .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFUNYPFINUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

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